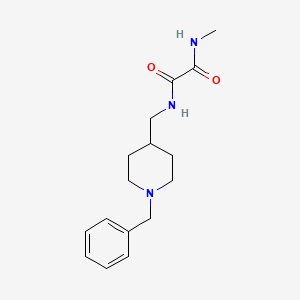

N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, the crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was found to be monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .

Chemical Reactions Analysis

While specific chemical reactions involving “N1-((1-benzylpiperidin-4-yl)methyl)-N2-methyloxalamide” have not been found, similar compounds such as “(1-Benzyl-4-Piperidinyl)Methylamine” have been studied .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, “(1-Benzylpiperidin-4-yl)methanol” has a molecular weight of 205.296, a density of 1.1±0.1 g/cm3, a boiling point of 312.2±15.0 °C at 760 mmHg, and a flash point of 139.8±19.0 °C .

Aplicaciones Científicas De Investigación

Anticancer Activity

Piperidine derivatives have been utilized as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral Activity

Piperidine-based compounds have also been used in the development of antiviral drugs . Their unique structure allows them to interfere with the life cycle of viruses, inhibiting their replication.

Antimalarial Activity

The antimalarial activity of piperidine derivatives has been explored . These compounds can disrupt the life cycle of the malaria parasite, providing a potential treatment for this disease.

Antimicrobial and Antifungal Activity

Piperidine derivatives have shown antimicrobial and antifungal properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the treatment of infections.

Analgesic Activity

Compounds with a piperidine nucleus have been used in the development of analgesic drugs . For example, Fentanyl-derived opioid compounds with potent analgesic activity have been synthesized using piperidine-based starting materials .

Anti-Alzheimer Activity

Piperidine derivatives have been utilized in the development of drugs for Alzheimer’s disease . They can enhance acetylcholine signaling via cholinesterase inhibition, which is beneficial in combating Alzheimer’s disease .

Safety and Hazards

Propiedades

IUPAC Name |

N'-[(1-benzylpiperidin-4-yl)methyl]-N-methyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-17-15(20)16(21)18-11-13-7-9-19(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTQDXGTLGPFHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)

![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)